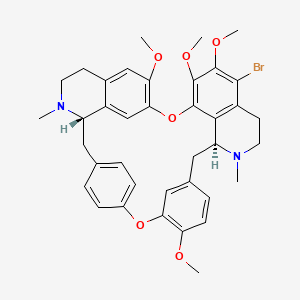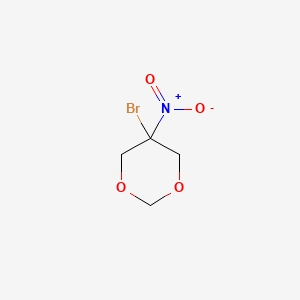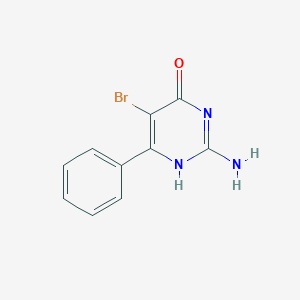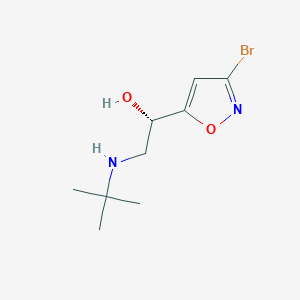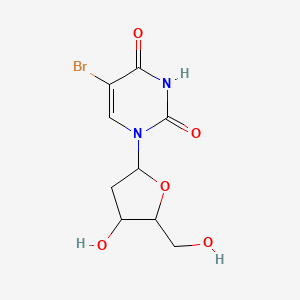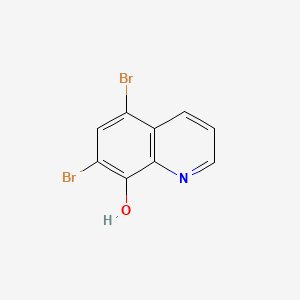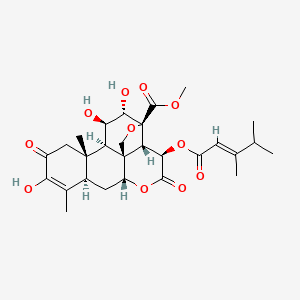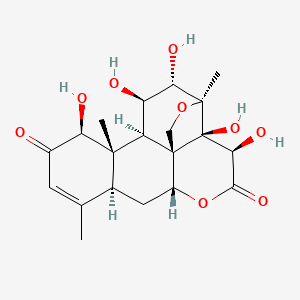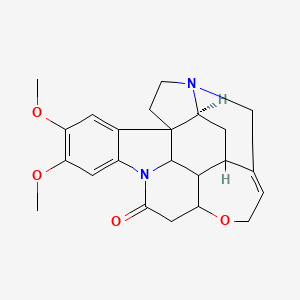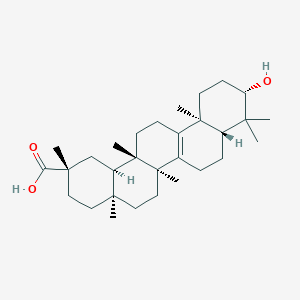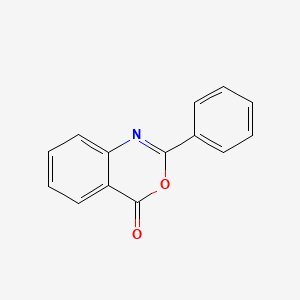
苯曲兰
概述
描述
Bentranil is a benzoxazine that is 4H-3,1-benzoxazin-4-one substituted by a phenyl group at position 2 . It is a postemergence herbicide used for the control of annual weeds in cereal crops, maize, and rice . It has a role as a herbicide .
Synthesis Analysis
There are several ways to synthesize bentranil. One of the most common methods involves reacting acyl chlorides with an equimolar quantity of 2-aminobenzoic acid in anhydrous conditions .Molecular Structure Analysis
The molecular formula of Bentranil is C14H9NO2 . The InChI string is InChI=1S/C14H9NO2/c16-14-11-8-4-5-9-12 (11)15-13 (17-14)10-6-2-1-3-7-10/h1-9H . The Canonical SMILES string is C1=CC=C (C=C1)C2=NC3=CC=CC=C3C (=O)O2 .Physical And Chemical Properties Analysis
The molecular weight of Bentranil is 223.23 g/mol . The boiling point is 189-192 °C/8 mmHg (lit.) and the melting point is 123-125 °C (lit.) .科学研究应用
芳香疗法对焦虑和生理参数的影响
- 一项研究调查了天竺葵精油对初产妇分娩期间焦虑和生理参数的影响。天竺葵精油香气的吸入显着降低了焦虑水平和舒张压,表明其在分娩期间作为非侵入性抗焦虑辅助手段的潜力 (Rashidi Fakari 等人,2015 年).
氟取代引起除草剂活性变化
- 对除草剂苯曲兰的研究表明,氟原子的引入对其除草特性产生了显着变化。发现活性最强的化合物是“氟苯曲兰”,它对阔叶植物表现出良好的活性,对水稻、谷物和玉米具有选择性 (Hamprecht 等人,2004 年).
百里香精油的多重治疗特性
- 一项针对百里香精油 (TB-EO) 的研究探讨了其细胞毒性、抗单纯疱疹病毒 2 型 (HSV-2) 和抗高血压特性。该精油对各种癌细胞表现出显着的细胞毒性,并对 HSV-2 复制具有抑制作用,表明其潜在的临床应用 (Hassan 等人,2018 年).
草坪草残留性系统性杀虫剂控制
- 一项研究评估了系统性杀虫剂的残留活性,包括 Acelepryn(氯虫苯甲酰胺)和 DPX-HGW86(氰虫苯甲酰胺),用于控制草坪草中的黑 cut 虫。结果表明,这些处理措施在保持草坪草品质方面是有效的 (Rebek,2013 年).
精油的抗氧化特性
- 福氏香薄荷 (Benth.) Briq. 的精油表现出显着的抗氧化活性,通过自由基清除方法证明。这突出了此类油的潜在健康促进特性 (Ortet 等人,2009 年).
产业对公共卫生研究的影响
- 对特殊利益和产业资金如何影响公共卫生研究的批判性分析,可能导致结果偏见和产品危害的错误陈述 (Sass,2008 年).
未来方向
作用机制
Target of Action
Bentranil primarily targets the Cytochrome P450 1B1 (CYP1B1) . CYP1B1 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of various substances. This enzyme is highly expressed in a variety of tumors and is implicated in drug resistance .
Mode of Action
Bentranil interacts with CYP1B1, inhibiting its function . In a study, Bentranil analogues were designed and synthesized, and IC50 determinations were performed for CYP1B1 inhibition. The results showed that certain analogues were potent inhibitors, with IC50 values in the nanomolar range . The molecular docking results suggested that these compounds fit well into the CYP1B1 binding site .
Biochemical Pathways
This could potentially influence the metabolism of various substances within the body, particularly in the context of cancer cells where CYP1B1 is overexpressed .
Pharmacokinetics
These properties play a crucial role in the bioavailability of a drug
Result of Action
The molecular and cellular effects of Bentranil’s action primarily involve the inhibition of CYP1B1 . This could potentially lead to a decrease in the metabolism of certain substances within cells, particularly in cancer cells where CYP1B1 is overexpressed. The exact molecular and cellular effects would depend on the specific context and the substances being metabolized by CYP1B1.
Action Environment
It is known that various environmental and spatial factors can influence the action and efficacy of drugs in general These could include factors such as pH, temperature, and the presence of other substances
属性
IUPAC Name |
2-phenyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14-11-8-4-5-9-12(11)15-13(17-14)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTLBYITFHMYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144732 | |
| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bentranil | |
CAS RN |
1022-46-4 | |
| Record name | 2-Phenyl-4H-3,1-benzoxazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bentranil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYL-3,1-BENZOXAZIN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6R7D8UJO5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

